molecular formula C13H17N3O B1260375 2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one

2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one

Cat. No. B1260375
M. Wt: 231.29 g/mol
InChI Key: JLKPIOQFGACSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119657B2

Procedure details

According to one approach, therefore, the desired S-enantiomer of AV1013 is prepared by chiral resolution of the corresponding racemic mixture. As shown in FIG. 6, and described in the Example 1 below, synthesis of AV1013 involves several steps. The first step involves the synthesis of 2-chloro-nor-methylibudilast using either ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) or the corresponding 3-carboxylic acid (2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid, ibudilast acid) as the starting material. Thus, reacting ibudilast with an aqueous solution of a strong inorganic acid, for example, 50% aqueous sulfuric gave isopropylpyrazolo[1,5-a]pyridine (IPPP) following a loss of its 3-ring substituent (2-methyl-propan-1-one). Alternatively IPPP is obtained via the decarboxylation of 2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid under acidic conditions. See, Example 1, method 2, step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[C:12]([C:13]([CH:15]([NH2:17])[CH3:16])=[O:14])=[C:11]2[N:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)[N:5]=1)[CH3:3].[CH3:18][CH:19]([C:21]1[C:22]([C:30](C(C)C)=[O:31])=[C:23]2[N:28]([N:29]=1)[CH:27]=[CH:26][CH:25]=[CH:24]2)[CH3:20].C(C1C=C2C=CC=CN2N=1)(C)C.CC(C)C=[O:50]>>[CH3:3][CH:2]([C:4]1[C:12]([C:13]([CH:15]([NH2:17])[CH3:16])=[O:14])=[C:11]2[N:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)[N:5]=1)[CH3:1].[CH:19]([C:21]1[CH:22]=[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][N:28]2[N:29]=1)([CH3:20])[CH3:18].[CH:19]([C:21]1[C:22]([C:30]([OH:31])=[O:50])=[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][N:28]2[N:29]=1)([CH3:18])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1C(=C2C=CC=CN2N1)C(=O)C(C)C
Step Three
Name
3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1C(=C2C=CC=CN2N1)C(=O)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08119657B2

Procedure details

According to one approach, therefore, the desired S-enantiomer of AV1013 is prepared by chiral resolution of the corresponding racemic mixture. As shown in FIG. 6, and described in the Example 1 below, synthesis of AV1013 involves several steps. The first step involves the synthesis of 2-chloro-nor-methylibudilast using either ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) or the corresponding 3-carboxylic acid (2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid, ibudilast acid) as the starting material. Thus, reacting ibudilast with an aqueous solution of a strong inorganic acid, for example, 50% aqueous sulfuric gave isopropylpyrazolo[1,5-a]pyridine (IPPP) following a loss of its 3-ring substituent (2-methyl-propan-1-one). Alternatively IPPP is obtained via the decarboxylation of 2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid under acidic conditions. See, Example 1, method 2, step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[C:12]([C:13]([CH:15]([NH2:17])[CH3:16])=[O:14])=[C:11]2[N:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)[N:5]=1)[CH3:3].[CH3:18][CH:19]([C:21]1[C:22]([C:30](C(C)C)=[O:31])=[C:23]2[N:28]([N:29]=1)[CH:27]=[CH:26][CH:25]=[CH:24]2)[CH3:20].C(C1C=C2C=CC=CN2N=1)(C)C.CC(C)C=[O:50]>>[CH3:3][CH:2]([C:4]1[C:12]([C:13]([CH:15]([NH2:17])[CH3:16])=[O:14])=[C:11]2[N:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)[N:5]=1)[CH3:1].[CH:19]([C:21]1[CH:22]=[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][N:28]2[N:29]=1)([CH3:20])[CH3:18].[CH:19]([C:21]1[C:22]([C:30]([OH:31])=[O:50])=[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][N:28]2[N:29]=1)([CH3:18])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1C(=C2C=CC=CN2N1)C(=O)C(C)C
Step Three
Name
3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1C(=C2C=CC=CN2N1)C(=O)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08119657B2

Procedure details

According to one approach, therefore, the desired S-enantiomer of AV1013 is prepared by chiral resolution of the corresponding racemic mixture. As shown in FIG. 6, and described in the Example 1 below, synthesis of AV1013 involves several steps. The first step involves the synthesis of 2-chloro-nor-methylibudilast using either ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) or the corresponding 3-carboxylic acid (2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid, ibudilast acid) as the starting material. Thus, reacting ibudilast with an aqueous solution of a strong inorganic acid, for example, 50% aqueous sulfuric gave isopropylpyrazolo[1,5-a]pyridine (IPPP) following a loss of its 3-ring substituent (2-methyl-propan-1-one). Alternatively IPPP is obtained via the decarboxylation of 2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid under acidic conditions. See, Example 1, method 2, step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[C:12]([C:13]([CH:15]([NH2:17])[CH3:16])=[O:14])=[C:11]2[N:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)[N:5]=1)[CH3:3].[CH3:18][CH:19]([C:21]1[C:22]([C:30](C(C)C)=[O:31])=[C:23]2[N:28]([N:29]=1)[CH:27]=[CH:26][CH:25]=[CH:24]2)[CH3:20].C(C1C=C2C=CC=CN2N=1)(C)C.CC(C)C=[O:50]>>[CH3:3][CH:2]([C:4]1[C:12]([C:13]([CH:15]([NH2:17])[CH3:16])=[O:14])=[C:11]2[N:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)[N:5]=1)[CH3:1].[CH:19]([C:21]1[CH:22]=[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][N:28]2[N:29]=1)([CH3:20])[CH3:18].[CH:19]([C:21]1[C:22]([C:30]([OH:31])=[O:50])=[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][N:28]2[N:29]=1)([CH3:18])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1C(=C2C=CC=CN2N1)C(=O)C(C)C
Step Three
Name
3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1C(=C2C=CC=CN2N1)C(=O)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.